3-Methoxycatechol (CAS 934-00-9) is an ortho-benzenediol characterized by the presence of an electron-donating methoxy group at the 3-position of the aromatic ring. In industrial and laboratory procurement, it is primarily sourced as a redox-active mediator, a defined enzymatic substrate for methyltransferases, and a structurally precise precursor for natural product synthesis. The addition of the methoxy moiety fundamentally alters the compound's electron density and steric profile compared to unsubstituted catechol, resulting in lower oxidation potentials and distinct receptor binding affinities [1]. These measurable physicochemical differences make 3-methoxycatechol a critical material for workflows requiring tuned electrochemical behavior or specific regiochemical handles.
Attempting to substitute 3-methoxycatechol with its unfunctionalized parent, catechol, or the trihydroxylated analog, pyrogallol, leads to altered performance in precision applications. Unsubstituted catechol possesses a higher oxidation potential, which impedes rapid electron transfer in electrochemical systems and reduces its potency as a receptor agonist [1]. Conversely, while pyrogallol exhibits high reactivity, it is highly susceptible to rapid auto-oxidation and lacks the specific methoxy group required for targeted demethylation or regioselective coupling in biosynthetic pathways [2]. Consequently, generic substitution alters assay reproducibility, reaction selectivity, and overall process efficiency.
The presence of the strongly electron-donating 3-methoxy group lowers the oxidation potential of 3-methoxycatechol compared to its unsubstituted parent compound. Cyclic voltammetry measurements demonstrate that 3-methoxycatechol exhibits a midpoint potential of 179 mV (vs. Ag/AgCl), whereas standard catechol requires 234 mV for oxidation [1]. This 55 mV reduction in the activation barrier facilitates more rapid electron transfer in redox-active environments.
| Evidence Dimension | Midpoint Oxidation Potential (vs. Ag/AgCl) |
| Target Compound Data | 179 mV |
| Comparator Or Baseline | 234 mV (Catechol) |
| Quantified Difference | 55 mV lower oxidation potential |
| Conditions | Cyclic voltammetry in 3 M KCl |
Procuring 3-methoxycatechol provides a lower-barrier electron donor for electrochemical sensors and redox mediator applications where standard catechol reacts too slowly.
In biochemical assays measuring human soluble Catechol O-Methyltransferase (S-COMT) activity, substrate selection dictates the signal generation rate. 3-Methoxycatechol demonstrates a maximum reaction velocity (Vmax) of 24.5 ± 2.8 µmol/min/mg, outperforming halogenated analogs such as 3-methoxy-5-bromocatechol, which exhibits a Vmax of only 2.5 ± 0.4 µmol/min/mg [1]. While both bind the enzyme effectively, the nearly 10-fold higher turnover rate of 3-methoxycatechol ensures a robust, measurable signal.
| Evidence Dimension | Maximum Reaction Velocity (Vmax) |
| Target Compound Data | 24.5 ± 2.8 µmol/min/mg |
| Comparator Or Baseline | 2.5 ± 0.4 µmol/min/mg (3-Methoxy-5-bromocatechol) |
| Quantified Difference | 9.8x higher turnover rate |
| Conditions | S-COMT methylation kinetics assay |
Selecting 3-methoxycatechol as a baseline substrate maximizes signal-to-noise ratios in high-throughput COMT inhibitor screening workflows, reducing reagent waste and assay time.
For in vitro dynamic mass redistribution (DMR) assays targeting G protein-coupled receptor 35 (GPR35), 3-methoxycatechol serves as a quantifiable intermediate-potency agonist. Head-to-head profiling in HT-29 cells reveals that 3-methoxycatechol triggers dose-dependent DMR with an EC50 of 147 ± 15 μM, making it approximately 2.1 times more potent than unsubstituted catechol (EC50 = 319 ± 27 μM) [1]. This positions it as a more potent reference standard compared to the weaker baseline catechol.
| Evidence Dimension | GPR35 Activation Potency (EC50) |
| Target Compound Data | 147 ± 15 μM |
| Comparator Or Baseline | 319 ± 27 μM (Catechol) |
| Quantified Difference | 2.1x lower EC50 (higher potency) |
| Conditions | DMR assay in HT-29 cells |
Buyers outfitting GPCR screening panels should procure 3-methoxycatechol over standard catechol to ensure reliable, dose-dependent receptor activation without the extreme instability of pyrogallol.
Traditional synthesis of the bioactive benzotropolone purpurogallin relies on pyrogallol and harsh chemical catalysts. 3-Methoxycatechol offers a lignin-derived precursor alternative. Utilizing a whole-cell biocatalytic cascade expressing P450 GcoAB and laccase CueO, 5 mM of 3-methoxycatechol is successfully converted to 0.21 ± 0.05 mM purpurogallin [1]. This demonstrates its viability as a direct drop-in replacement for pyrogallol in engineered biological synthesis routes.
| Evidence Dimension | Biocatalytic Product Yield |
| Target Compound Data | 0.21 ± 0.05 mM purpurogallin (from 5 mM precursor) |
| Comparator Or Baseline | Pyrogallol (Traditional non-lignin baseline) |
| Quantified Difference | Enables renewable lignin-to-benzotropolone pathway |
| Conditions | Whole-cell conversion via E. coli (CueO + P450 GcoAB) |
Procuring 3-methoxycatechol allows manufacturers to transition from petroleum-derived precursors to sustainable, lignin-derived feedstocks for benzotropolone biosynthesis.
Due to its low midpoint oxidation potential (179 mV), 3-methoxycatechol is a highly effective choice for formulating redox mediators and modifying electrode surfaces. It facilitates rapid electron transfer at lower activation energies than standard catechol, improving sensor sensitivity and response times in analytical devices [1].
In pharmaceutical assay development, 3-methoxycatechol serves as a high-turnover baseline substrate for Catechol O-Methyltransferase (S-COMT). Its high maximum reaction velocity (Vmax) ensures rapid signal generation, providing a robust dynamic range for evaluating the efficacy of novel COMT inhibitors[2].
For laboratories conducting dynamic mass redistribution (DMR) assays or β-arrestin translocation studies, 3-methoxycatechol functions as a reliable, intermediate-potency agonist for GPR35. It offers a more pronounced dose-response curve than unsubstituted catechol, ensuring reproducible assay calibration[3].
In sustainable manufacturing, 3-methoxycatechol acts as a critical lignin-derived precursor for the biosynthesis of complex natural products like purpurogallin. By utilizing engineered biocatalytic cascades, manufacturers can bypass the harsh chemical conditions required when using traditional pyrogallol feedstocks[4].
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